molecular formula C8H13N3O2 B13302144 5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13302144
M. Wt: 183.21 g/mol
InChI Key: VQYBOMIERBAVPT-UHFFFAOYSA-N
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Description

5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Preparation of Alkyne: The alkyne precursor is synthesized through standard alkyne formation reactions, such as the Sonogashira coupling.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A simpler triazole compound without the tert-butyl and methyl substituents.

    BTTES: A water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition, similar in structure but with additional functional groups.

Uniqueness

5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substituents, which can influence its reactivity, stability, and interaction with biological targets. The tert-butyl and methyl groups can enhance its lipophilicity and potentially improve its bioavailability in medicinal applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-tert-butyl-1-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)13)9-10-11(6)4/h1-4H3,(H,12,13)

InChI Key

VQYBOMIERBAVPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=NN1C)C(=O)O

Origin of Product

United States

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